molecular formula C5H5IN2 B1271062 5-Amino-2-iodopyridine CAS No. 29958-12-1

5-Amino-2-iodopyridine

Cat. No.: B1271062
CAS No.: 29958-12-1
M. Wt: 220.01 g/mol
InChI Key: FHJURFWVUOSFQI-UHFFFAOYSA-N
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Description

5-Amino-2-iodopyridine is a heterocyclic organic compound with the molecular formula C5H5IN2. It is a derivative of pyridine, where an amino group is attached to the second carbon and an iodine atom is attached to the fifth carbon of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-iodopyridine typically involves the iodination of 2-aminopyridine. One common method includes dissolving 2-aminopyridine in water, followed by the gradual addition of iodine. The reaction mixture is then maintained at a specific temperature for a few hours. After the addition of hydrogen peroxide, the mixture is heated and refluxed, followed by cooling, filtering, and drying to obtain the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for large-scale production. The process involves similar steps but is carried out in larger reactors with precise control over reaction conditions to ensure high yield and purity. The use of water as a solvent makes the process environmentally friendly and safe .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines and heterocyclic compounds, which are valuable intermediates in medicinal chemistry .

Scientific Research Applications

5-Amino-2-iodopyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-iodopyridine involves its ability to form C-N bonds through catalytic coupling reactions. The electron-rich nature of the amino group at the C-2 position facilitates these reactions. The compound can interact with various molecular targets, including enzymes and receptors, depending on the specific application .

Comparison with Similar Compounds

  • 2-Amino-5-bromopyridine
  • 2-Amino-5-chloropyridine
  • 2-Amino-5-fluoropyridine

Comparison: 5-Amino-2-iodopyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and coupling reactions, providing access to a broader range of derivatives .

Properties

IUPAC Name

6-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJURFWVUOSFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368070
Record name 5-Amino-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29958-12-1
Record name 5-Amino-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-iodopyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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